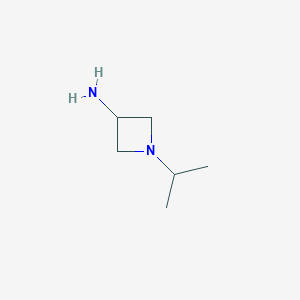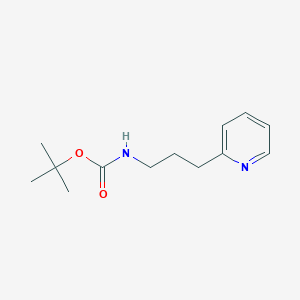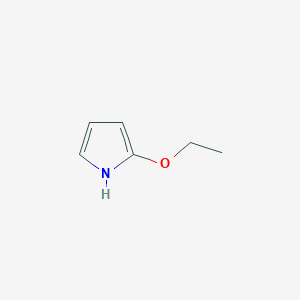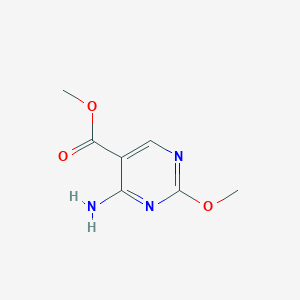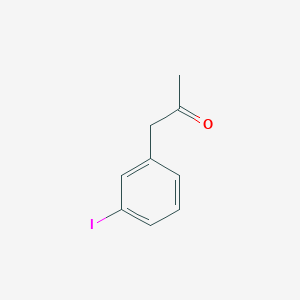![molecular formula C14H24N2O5 B15072886 Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is a chemical compound with the molecular formula C14H24N2O5 and a molecular weight of 300.35 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate typically involves the reaction of Boc-piperidine-2-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and proteins, where it can modify their activity or function through covalent bonding .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate: Known for its stability and reactivity.
Methyl 2-(1-Boc-piperidine-2-carboxamido)propionate: Similar structure but with a propionate group instead of an acetate group.
Methyl 2-(1-Boc-piperidine-2-carboxamido)butyrate: Contains a butyrate group, offering different reactivity and properties.
Uniqueness
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is unique due to its balanced reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C14H24N2O5 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-8-6-5-7-10(16)12(18)15-9-11(17)20-4/h10H,5-9H2,1-4H3,(H,15,18) |
Clave InChI |
MJZLALCRENFOGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


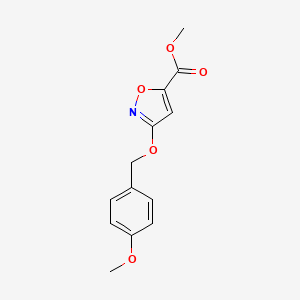
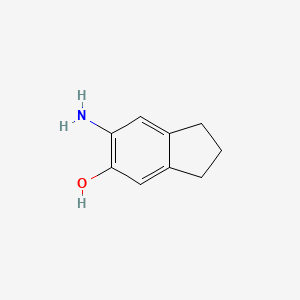
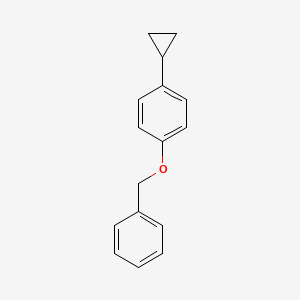
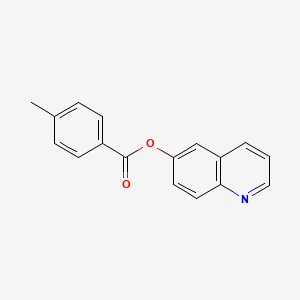
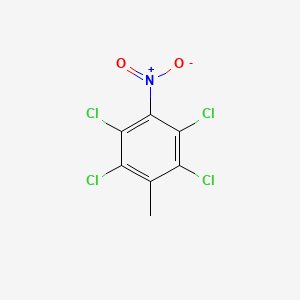
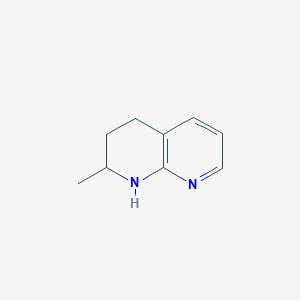
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
